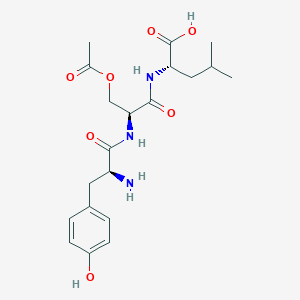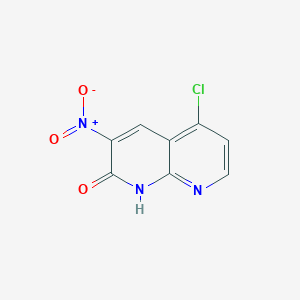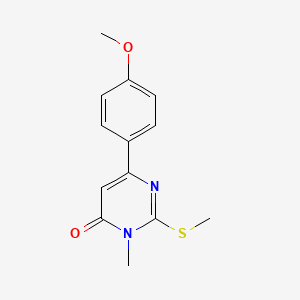
6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylsulfanyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 6-(4-methoxyphenyl)-3-methyl-2-pyrimidinone. This intermediate is then treated with methyl iodide and sodium hydride to introduce the methylsulfanyl group, yielding the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine derivative.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxyphenyl)pyrimidin-4-ol: Similar structure but lacks the methyl and methylsulfanyl groups.
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol: Contains an amino group instead of the methylsulfanyl group.
Uniqueness
6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of both the methyl and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C13H14N2O2S/c1-15-12(16)8-11(14-13(15)18-3)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3 |
InChI Key |
AQZQBZRXCBSNFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1SC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


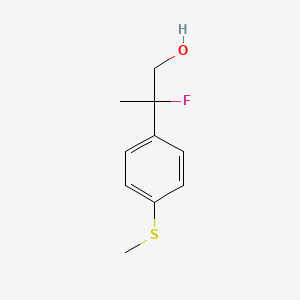
![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
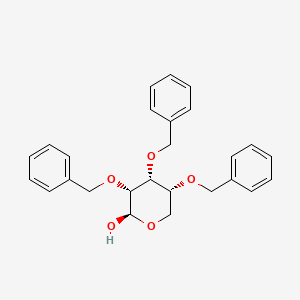

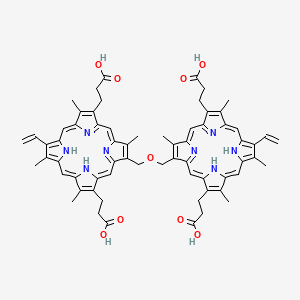
![1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
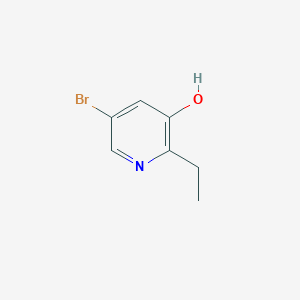
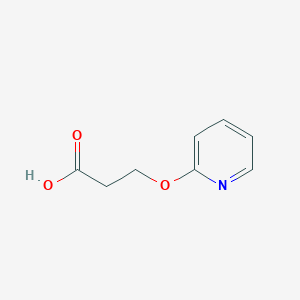
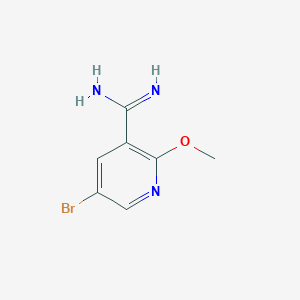
![2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12967418.png)

